

## Long-term stability of JNJ-47965567 in solution

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Compound of Interest		
Compound Name:	JNJ-47965567	
Cat. No.:	B608231	Get Quote

## JNJ-47965567 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the long-term stability, solubility, and handling of **JNJ-47965567** in solution.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of JNJ-47965567?

For in vitro use, Dimethyl Sulfoxide (DMSO) is the recommended solvent. **JNJ-47965567** is highly soluble in DMSO, with concentrations of up to 100 mg/mL (204.65 mM) being achievable.[1][2][3] It is also soluble in 1eq. HCl to 50 mM.[2][3] The compound is generally considered insoluble in water and ethanol.[4]

Q2: Are there any special considerations when using DMSO?

Yes. To achieve maximum solubility, ultrasonic assistance may be required.[1] It is critical to use fresh, anhydrous (newly opened) DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1][4]

Q3: How should I properly store the solid compound and prepared stock solutions?

Proper storage is crucial to maintain the integrity of **JNJ-47965567**. Recommendations vary slightly between suppliers, but the general consensus is summarized in the table below. For stock solutions, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]



Q4: My stock solution in DMSO has precipitated after storage. What should I do?

Precipitation can occur if the solution's saturation limit is exceeded during temperature changes (e.g., moving from room temperature to a freezer) or if the solvent has absorbed moisture. You can try to redissolve the compound by gently warming the vial and using sonication. If precipitation persists, it may indicate solvent evaporation or degradation. It is recommended to prepare a fresh stock solution using anhydrous DMSO.

Q5: How can I prepare **JNJ-47965567** for in vivo animal studies?

Directly using a DMSO stock is often not suitable for in vivo studies due to toxicity. One published method for preparing **JNJ-47965567** for intraperitoneal injection involves using a cyclodextrin-based vehicle.[5] A detailed protocol for this preparation is provided in the "Experimental Protocols" section below.

## **Data Presentation**

Table 1: Solubility of JNJ-47965567

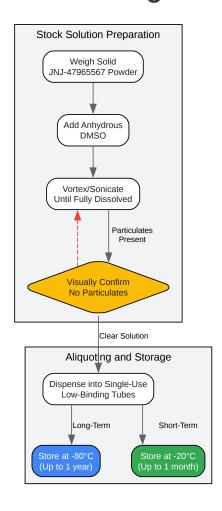
Solvent	Maximum Concentration	Reference
DMSO	98-100 mg/mL (~200-205 mM)	[1][2][3][4]
1eq. HCl	50 mM	[2][3]
Water	Insoluble	[4]
Ethanol	Insoluble	[4]
30% (w/v) β-Cyclodextrin	5 mg/mL	[5]

## **Table 2: Recommended Storage Conditions & Stability**



Form	Storage Temperature	Stability Duration	Reference
Solid (Powder)	-20°C	3 years	[4]
Solid (Powder)	+4°C	See supplier data sheet	[2][3]
Stock Solution (in DMSO)	-80°C	6 months to 1 year	[1][4]
Stock Solution (in DMSO)	-20°C	1 month	[1][4]
In Vivo Formulation (in β-CD)	+4°C	< 7 days (prepare weekly)	[5]

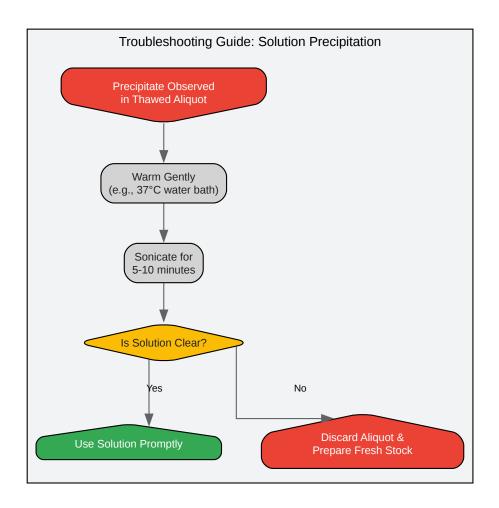
# **Visualized Workflows and Logic**





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Caption: Workflow for preparing and storing **JNJ-47965567** stock solutions.



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Caption: Logic diagram for troubleshooting precipitation in stock solutions.

# **Experimental Protocols**

## Protocol 1: Preparation of JNJ-47965567 for In Vivo Use

This protocol is adapted from a study investigating **JNJ-47965567** in a mouse model of amyotrophic lateral sclerosis.[5]

Materials:



- JNJ-47965567 powder
- 2-(hydroxypropyl)-beta-cyclodextrin (β-CD)
- Milli-Q or equivalent sterile water
- Sterile 0.22 μM syringe filter
- Tube rotator
- Water bath sonicator

#### Methodology:

- Prepare a 30% (w/v) β-CD solution by dissolving 300 mg of β-CD per 1 mL of Milli-Q water.
   This is the vehicle control.
- To create the drug solution, weigh the required amount of JNJ-47965567 and add it to the 30% β-CD vehicle to achieve a final concentration of 5 mg/mL.
- Place the solution on a tube rotator at 45°C for 2 hours to aid dissolution.
- Further facilitate dissolution by sonicating the solution in a 37°C water bath for 15 minutes.
- Sterilize the final solution by passing it through a 0.22 μM syringe filter.
- Store the prepared solution at 4°C. It is recommended to prepare fresh stocks weekly and not to store for more than 7 days.[5]

# Protocol 2: General Method for Assessing Long-Term Stability via HPLC

This is a generalized protocol for researchers wishing to validate the stability of **JNJ-47965567** in a specific, custom formulation.

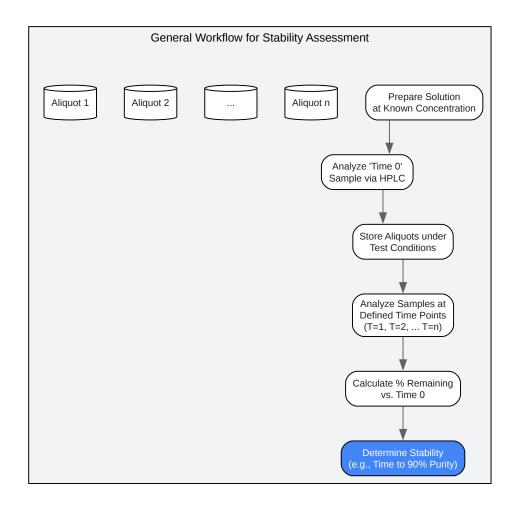
Objective: To quantify the percentage of intact **JNJ-47965567** remaining in a solution over time under specific storage conditions.



#### Methodology:

- Preparation: Prepare a stock solution of JNJ-47965567 in the desired solvent/formulation at a known concentration (e.g., 1 mM).
- Time Point Zero (T=0): Immediately after preparation, take an aliquot of the solution. Dilute it to a suitable concentration for HPLC analysis (e.g., 10 μM) in the mobile phase. Analyze via a validated HPLC method and record the peak area of **JNJ-47965567**. This serves as the 100% reference.
- Storage: Dispense the remaining stock solution into multiple aliquots and store them under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light if degradation is suspected.
- Subsequent Time Points: At scheduled intervals (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month), remove one aliquot from storage.
- Analysis: Allow the aliquot to equilibrate to room temperature. Prepare and analyze the sample via HPLC in the same manner as the T=0 sample.
- Data Calculation: Calculate the percentage of JNJ-47965567 remaining at each time point using the formula: % Remaining = (Peak Area at Time=X / Peak Area at Time=0) \* 100
- Evaluation: A common stability threshold is ≥90% of the initial concentration remaining. The
  appearance of new peaks in the chromatogram may indicate the formation of degradation
  products.





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Caption: Experimental workflow for a typical long-term stability study.

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